molecular formula C54H78O3 B1672081 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene CAS No. 1709-70-2

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Cat. No. B1672081
CAS RN: 1709-70-2
M. Wt: 775.2 g/mol
InChI Key: VSAWBBYYMBQKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05320765

Procedure details

di(3,5-di-tert-butyl-4-hydroxybenzyl) sulfide; 3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester; bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate; 1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate; 1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate; 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(C1C=C(C=C(C(C)(C)C)C=1O)CS[CH2:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:14]([OH:21])=[C:13]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:12]=1)(C)(C)C.C(OC(=O)CS[CH2:46][C:47]1[CH:52]=[C:51]([C:53]([CH3:56])([CH3:55])[CH3:54])[C:50]([OH:57])=[C:49]([C:58]([CH3:61])([CH3:60])C)[CH:48]=1)CCCCC(C)C.C(OCC1C(C)=CC(C(C)(C)C)=C(O)C=1C)(=S)C1C=CC(C(OC[C:72]2[C:77]([CH3:78])=[CH:76][C:75]([C:79](C)(C)C)=[C:74](O)[C:73]=2[CH3:84])=S)=CC=1.[Ca+2].C(OP([CH2:110][C:111]1[CH:116]=[C:115]([C:117]([CH3:120])([CH3:119])[CH3:118])[C:114]([OH:121])=[C:113]([C:122]([CH3:125])([CH3:124])[CH3:123])[CH:112]=1)(=O)[O-])C.[CH2:126](OP(CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)(=O)OCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC.C(C1C=C(C=C(C(C)(C)C)C=1O)CP(=O)([O-])OCC)(C)(C)C>>[C:17]([C:15]1[CH:16]=[C:11]([CH:12]=[C:13]([C:22]([CH3:23])([CH3:25])[CH3:24])[C:14]=1[OH:21])[CH2:10][C:72]1[C:77]([CH3:78])=[C:76]([CH2:110][C:111]2[CH:112]=[C:113]([C:122]([CH3:124])([CH3:125])[CH3:123])[C:114]([OH:121])=[C:115]([C:117]([CH3:120])([CH3:119])[CH3:118])[CH:116]=2)[C:75]([CH3:79])=[C:74]([CH2:46][C:47]2[CH:48]=[C:49]([C:58]([CH3:60])([CH3:61])[CH3:126])[C:50]([OH:57])=[C:51]([C:53]([CH3:55])([CH3:56])[CH3:54])[CH:52]=2)[C:73]=1[CH3:84])([CH3:20])([CH3:18])[CH3:19] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CSCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C=C(C1O)C(C)(C)C
Step Two
Name
3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(C)C)OC(CSCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O
Step Three
Name
bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=S)OCC2=C(C(=C(C=C2C)C(C)(C)C)O)C)C=C1)(=S)OCC1=C(C(=C(C=C1C)C(C)(C)C)O)C
Step Four
Name
1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca+2].C(C)OP([O-])(=O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.C(CCCCCCCCCCCCCCCCC)OP(OCCCCCCCCCCCCCCCCCC)(=O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.C(C)(C)(C)C=1C=C(CP(OCC)([O-])=O)C=C(C1O)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(CC2=C(C(=C(C(=C2C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.